![molecular formula C9H18N2S2 B2409668 N-tert-butylthiomorpholine-4-carbothioamide CAS No. 883016-02-2](/img/structure/B2409668.png)
N-tert-butylthiomorpholine-4-carbothioamide
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Overview
Description
“N-tert-butylthiomorpholine-4-carbothioamide” is a chemical compound with the CAS Number: 14294-00-9. It has a molecular weight of 202.32 and its IUPAC name is N-(tert-butyl)morpholine-4-carbothioamide . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H18N2OS/c1-9(2,3)10-8(13)11-4-6-12-7-5-11/h4-7H2,1-3H3,(H,10,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid compound with a melting point between 83 - 86 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Characterization
- N-tert-butylthiomorpholine-4-carbothioamide has been utilized in the synthesis of various compounds, such as 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione, demonstrating its utility in the creation of diverse chemical structures (RashidiN. & BeradB., 2012).
Application in Antimalarial Research
- A compound related to this compound, N-tert-butyl isoquine (GSK369796), has been developed as a potential antimalarial drug, indicating the relevance of this chemical class in pharmacological research (O’Neill et al., 2009).
Development of Bioactive Compounds
- Research has been conducted on bioactive adamantane-linked hydrazine-1-carbothioamide derivatives, suggesting the potential of this compound derivatives in the development of biologically active compounds (Al-Wahaibi et al., 2022).
Antimicrobial and Hypoglycemic Activities
- This compound derivatives have been investigated for their antimicrobial and hypoglycemic activities, indicating their potential in therapeutic applications (Al-Abdullah et al., 2015).
Potential in Urease Inhibition
- The compound and its analogues have shown promise as urease inhibitors, which could have implications in medical research, particularly in treating diseases related to urease activity (Ali et al., 2021).
Safety and Hazards
The safety information for “N-tert-butylthiomorpholine-4-carbothioamide” includes several hazard statements: H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-tert-butylthiomorpholine-4-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S2/c1-9(2,3)10-8(12)11-4-6-13-7-5-11/h4-7H2,1-3H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSOJLYKSLERQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)N1CCSCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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